REACTION_CXSMILES
|
[C:1]([Br:5])(Br)(Br)Br.[CH3:6][C:7]([Si:10]([CH3:19])([CH3:18])[O:11][CH2:12][CH2:13][O:14][CH2:15]CO)([CH3:9])[CH3:8].C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1>C(Cl)Cl>[Br:5][CH2:1][CH2:15][O:14][CH2:13][CH2:12][O:11][Si:10]([C:7]([CH3:9])([CH3:8])[CH3:6])([CH3:19])[CH3:18]
|
Name
|
|
Quantity
|
18.2 g
|
Type
|
reactant
|
Smiles
|
C(Br)(Br)(Br)Br
|
Name
|
|
Quantity
|
11.2 g
|
Type
|
reactant
|
Smiles
|
CC(C)(C)[Si](OCCOCCO)(C)C
|
Name
|
|
Quantity
|
14.4 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
agitating at ambient temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the solvent is evaporated off
|
Type
|
CUSTOM
|
Details
|
separating
|
Type
|
WASH
|
Details
|
washing with pentane
|
Type
|
CUSTOM
|
Details
|
drying at 50° C. under reduced pressure
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
BrCCOCCO[Si](C)(C)C(C)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 10.1 g | |
YIELD: CALCULATEDPERCENTYIELD | 70.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |